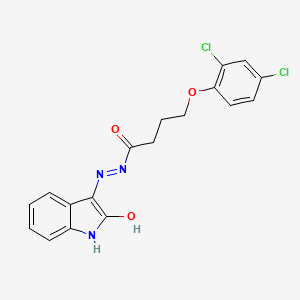
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide is a useful research compound. Its molecular formula is C18H15Cl2N3O3 and its molecular weight is 392.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dichlorophenoxy group and an oxoindoline moiety. The molecular formula is C17H15Cl2N3O3 with a molecular weight of 378.22 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the hydrazide linkage and the introduction of the 2,4-dichlorophenoxy group.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows antimicrobial properties against a range of bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : It has been observed to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound can affect various signaling pathways, including those related to cell survival and proliferation.
Study on Antitumor Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on MCF-7 cells. Results indicated that treatment with the compound led to a significant decrease in cell viability and increased markers for apoptosis after 24 hours of exposure .
Antimicrobial Testing
A separate study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values comparable to standard antibiotics .
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-11-7-8-15(13(20)10-11)26-9-3-6-16(24)22-23-17-12-4-1-2-5-14(12)21-18(17)25/h1-2,4-5,7-8,10,21,25H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRBPMSKYBECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














